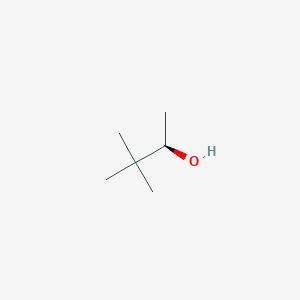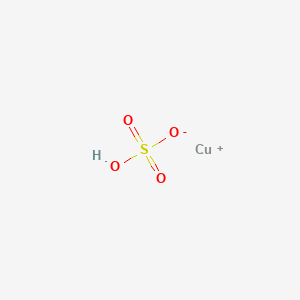
硫酸铜(I)
描述
Sulfuric acid, copper salt, basic, also known as basic copper sulfate, is a chemical compound with the formula CuSO₄·xH₂O. It is a blue crystalline solid that is widely used in various industrial and scientific applications. This compound is known for its significant role in agriculture, chemistry, and various industrial processes.
科学研究应用
Basic copper sulfate has numerous applications in scientific research, including:
作用机制
Target of Action
Copper-based compounds, such as copper(1+);hydrogen sulfate, primarily target algae . They are used as algaecides to control problematic algae growth . The effectiveness of copper-based algaecides depends on the algal cell density and their sensitivity to copper .
Mode of Action
Copper-based compounds act by disrupting cellular proteins . They are classified as multisite agents, meaning they can interact with multiple targets within the cell . Copper ions readily form complexes with biomolecules containing certain amino acid residues, which can lead to the disruption of cellular proteins .
Biochemical Pathways
Copper ions are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .
Pharmacokinetics
Copper is taken up by mammalian enterocytes from the diet in a Ctr1-dependent manner . After incorporation, copper ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . Copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes by Ctr1 . Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Result of Action
The result of copper(1+);hydrogen sulfate action is the inhibition of problematic algae growth with minimum impacts on non-target algae . The risks to non-target algae would increase with increases of problematic algal cell density .
Action Environment
The action of copper(1+);hydrogen sulfate is influenced by environmental factors. For instance, the adsorption capacity of copper-based metal–organic frameworks (MOFs) for the removal of H2S gas increases in moist conditions due to an easy dissolution and dissociation of H2S in a film of water . The regeneration process of spent MOFs is also influenced by environmental factors, such as the presence of methanol and low power UV-C radiation .
生化分析
Biochemical Properties
Copper(1+);hydrogen sulfate plays a crucial role in numerous biochemical reactions . It acts as either a recipient or a donor of electrons, participating in various reactions . It interacts with enzymes, proteins, and other biomolecules, forming complexes with biomolecules containing amino acid residues .
Cellular Effects
Copper(1+);hydrogen sulfate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, copper ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .
Molecular Mechanism
The mechanism of action of Copper(1+);hydrogen sulfate at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Temporal Effects in Laboratory Settings
The effects of Copper(1+);hydrogen sulfate over time in laboratory settings have been observed in various studies . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical impact.
Dosage Effects in Animal Models
The effects of Copper(1+);hydrogen sulfate vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses. For instance, a study on poultry showed that the growth rate and biomass index were highest with a diet containing 40.00 mg kg−1 CuSO4 .
Metabolic Pathways
Copper(1+);hydrogen sulfate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, copper is essential for the assembly of cuproenzymes such as the respiratory complex IV, cytochrome c oxidase, and the antioxidant enzyme superoxide dismutase 1 .
Transport and Distribution
Copper(1+);hydrogen sulfate is transported and distributed within cells and tissues in a tightly regulated manner . It interacts with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of Copper(1+);hydrogen sulfate and its effects on activity or function are significant aspects of its biochemical role . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. For instance, copper ions are found in cell organelles called mitochondria, where they regulate cellular changes that underlie transitions in cell state .
准备方法
Synthetic Routes and Reaction Conditions
Basic copper sulfate can be prepared by reacting copper oxide or copper carbonate with sulfuric acid. The reaction typically involves the following steps:
Reaction with Copper Oxide:
Reaction with Copper Carbonate:
Industrial Production Methods
In industrial settings, basic copper sulfate is produced by the reaction of copper metal with sulfuric acid. The process involves:
Dissolution of Copper Metal:
化学反应分析
Types of Reactions
Basic copper sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions:
Substitution Reactions:
Common Reagents and Conditions
Oxidizing Agents:
Reducing Agents:
Major Products Formed
Copper Oxide:
Copper Hydroxide:
相似化合物的比较
Basic copper sulfate can be compared with other copper salts, such as:
Copper(II) Chloride (CuCl₂):
Copper(I) Oxide (Cu₂O):
Copper(II) Nitrate (Cu(NO₃)₂):
Conclusion
Basic copper sulfate is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an essential reagent in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
copper(1+);hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGAHKREIDQEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuHO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-73-6 | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, copper salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


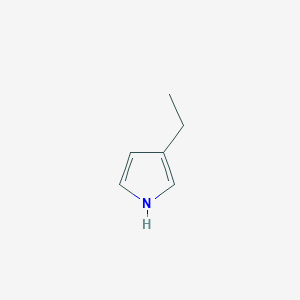
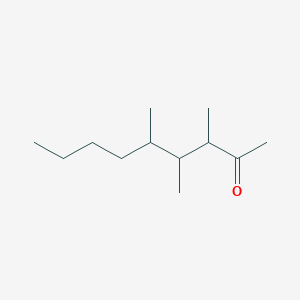
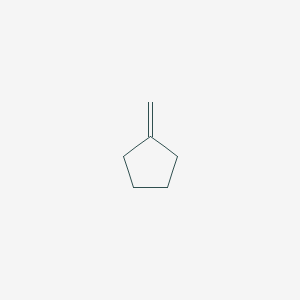
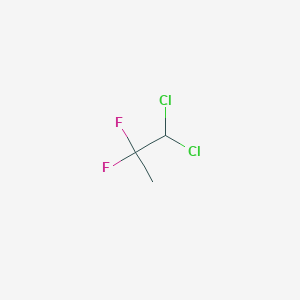

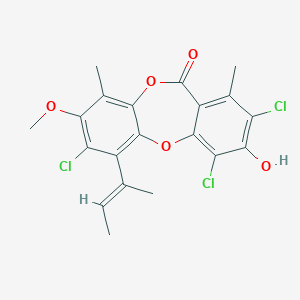
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
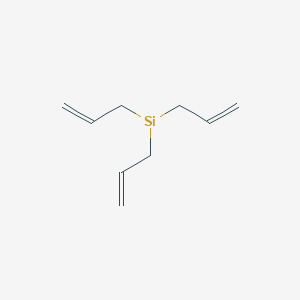
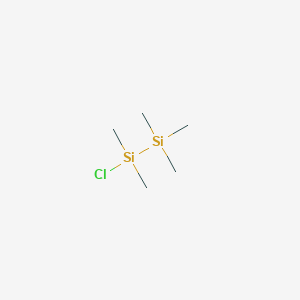
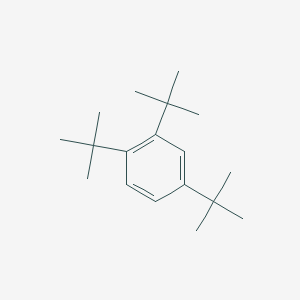

![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

